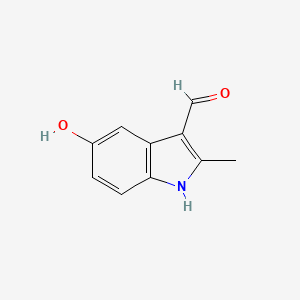

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Description

Historical Context and Discovery

The development and study of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde emerged from the broader historical context of indole chemistry, which began in the late 19th century with the initial discovery and characterization of indole itself. Indole-3-carbaldehyde, the parent compound without the hydroxyl and methyl substituents, was first synthesized and characterized in the early 20th century, establishing the foundation for subsequent derivatives. The systematic exploration of substituted indole derivatives gained momentum during the mid-20th century when researchers recognized the biological significance of indole-containing natural products and their potential pharmaceutical applications. The specific compound this compound likely emerged through systematic structure-activity relationship studies aimed at optimizing biological properties of indole derivatives, though precise historical records of its first synthesis are not extensively documented in the available literature.

The broader indole-3-carbaldehyde family has roots in tryptophan metabolism research, where indole-3-carbaldehyde was identified as a metabolite produced by human gastrointestinal bacteria, particularly Lactobacillus species. This discovery highlighted the biological relevance of indole carbaldehydes and spurred interest in synthesizing structurally related compounds. The hydroxylated and methylated derivative represented by this compound likely emerged from efforts to enhance biological activity or improve pharmacological properties through strategic functional group modifications. Contemporary research continues to build upon this historical foundation, with modern synthetic methodologies enabling more efficient and selective preparation of such complex indole derivatives.

Structural Classification Within Indole Derivatives

This compound belongs to the extensive family of indole derivatives, specifically classified as a substituted indole-3-carbaldehyde. The indole core structure consists of a benzene ring fused to a pyrrole ring, forming the characteristic 2,3-benzopyrrole framework that serves as the foundation for numerous natural products and synthetic compounds. Within this classification system, the compound represents a trisubstituted indole derivative, featuring three distinct functional modifications that significantly influence its chemical and biological properties.

The structural classification of this compound can be organized according to several important criteria. Functionally, it contains both electron-donating groups (the hydroxyl and methyl substituents) and an electron-withdrawing group (the carbaldehyde), creating a complex electronic distribution across the aromatic system. The hydroxyl group at position 5 places it in the category of hydroxyindoles, while the methyl group at position 2 classifies it among methylated indole derivatives. The carbaldehyde functionality at position 3 categorizes it within the indole-3-carbaldehyde subfamily, which represents one of the most important classes of indole derivatives due to their biological activities and synthetic utility.

Table 1: Structural Classification and Properties of this compound

| Property | Value | Classification Category |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | Trisubstituted indole |

| Molecular Weight | 175.18 g/mol | Small molecule |

| Chemical Abstracts Service Number | 412021-98-8 | Unique identifier |

| Functional Groups | Hydroxyl, methyl, carbaldehyde | Mixed electronic effects |

| Ring System | Benzopyrrole | Indole family |

| Substitution Pattern | 2-methyl-3-carbaldehyde-5-hydroxyl | Trisubstituted derivative |

| Hydrogen Bond Donors | 2 | Moderate polarity |

| Hydrogen Bond Acceptors | 2 | Moderate polarity |

| Rotatable Bonds | 1 | Rigid structure |

The compound's position within indole derivative classification also relates to its synthetic accessibility and potential biological targets. Indole-3-carbaldehydes generally exhibit enhanced reactivity compared to unsubstituted indoles due to the electron-withdrawing nature of the formyl group, which activates the indole ring toward nucleophilic substitution reactions. The additional hydroxyl and methyl substituents further modulate this reactivity, with the hydroxyl group providing additional sites for chemical modification and the methyl group influencing steric interactions with biological targets.

Significance in Organic and Medicinal Chemistry

This compound demonstrates remarkable significance in both organic synthesis and medicinal chemistry applications, serving as a versatile building block for complex molecule construction and pharmaceutical development. In organic chemistry, the compound functions as a key intermediate for numerous synthetic transformations, particularly in the preparation of more complex indole derivatives and heterocyclic systems. The presence of the carbaldehyde functionality makes it particularly valuable for condensation reactions, cycloaddition processes, and other carbon-carbon bond forming reactions that are fundamental to modern synthetic chemistry.

Recent research has demonstrated the compound's utility in synthesizing various bioactive molecules, including tryptophan dioxygenase inhibitors with potential anticancer immunomodulatory properties, fluorescent sensors based on boron-dipyrromethene chemistry, and antimicrobial agents effective against methicillin-resistant Staphylococcus aureus. These applications highlight the compound's versatility as a synthetic precursor and its potential contribution to addressing significant medical challenges. The compound has also been employed in the synthesis of G protein-coupled receptor antagonists, phosphoinositide 3-kinase inhibitors, and antitubercular agents, demonstrating its broad applicability across different therapeutic areas.

Table 2: Synthetic Applications and Biological Activities of this compound Derivatives

The synthetic methodology for preparing this compound primarily relies on the Vilsmeier-Haack reaction, which involves the formylation of appropriately substituted indole precursors using phosphorus oxychloride and dimethylformamide. This reaction proceeds through the formation of an electrophilic iminium intermediate that selectively attacks the electron-rich indole ring at position 3, followed by hydrolysis to yield the desired carbaldehyde product. Alternative synthetic approaches include oxidative transformations of related indole derivatives and cyclization reactions starting from appropriately functionalized aniline precursors.

Properties

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412021-98-8 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted indole derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.

Reactivity

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.

- Reduction : It can undergo reduction to convert the aldehyde group into an alcohol.

- Electrophilic Substitution : The indole ring is electron-rich, allowing for electrophilic substitution reactions.

Synthetic Pathways

The compound is often used in the synthesis of:

- Anti-inflammatory agents

- Histamine receptor inverse agonists

- Tubulin polymerization inhibitors

- Muscarinic receptor antagonists

Therapeutic Applications

Recent studies highlight the therapeutic potential of this compound in various medical fields:

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies have shown its ability to inhibit the expression of inflammatory markers such as E-selectin and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in cellular models, suggesting its potential use in treating inflammatory diseases .

Cancer Research

The compound has been investigated for its effects on cancer cell proliferation. In animal models, it has demonstrated the ability to inhibit tumor growth by modulating pathways associated with cancer cell survival and proliferation . Specifically, studies involving indole derivatives have shown promising results in inhibiting breast and colon cancer cell lines.

This compound exhibits a range of biological activities that contribute to its potential applications:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings support its potential as a natural antimicrobial agent.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has shown promise in improving cognitive function and reducing amyloid plaque formation in models of Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which modify its structure and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be elucidated by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Indole-3-carbaldehyde Derivatives

Key Differences

Electronic Effects :

- The 5-hydroxy group in the main compound is a strong electron-donating substituent, increasing ring reactivity for electrophilic substitution compared to 5-methoxy (moderate electron donation) or 5-chloro (electron-withdrawing) analogs .

- The aldehyde group at position 3 is common across these compounds, enabling condensation reactions (e.g., formation of Schiff bases or thiosemicarbazones) .

Biological Activity: 5-Chloro-1-methyl-1H-indole-3-carbaldehyde exhibits notable antimicrobial and anticancer properties, likely due to the chloro group’s electron-withdrawing effects enhancing interactions with biological targets . 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde shows reduced polarity, favoring membrane permeability in drug design .

Synthetic Utility :

- Derivatives like 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde are used as intermediates in synthesizing halogenated or nitrated indoles, leveraging their unique substitution patterns .

Uniqueness of this compound

The compound’s 5-hydroxy-2-methyl substitution confers distinct advantages:

- Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents and facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .

- Reactivity : The electron-donating hydroxy group activates the indole ring for electrophilic substitution at positions 4 and 6, differentiating it from methoxy or chloro analogs that deactivate the ring .

Biological Activity

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde (5-H2MIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-H2MIC is characterized by the presence of a hydroxyl group at the 5-position and a carbaldehyde group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 161.16 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

Reactivity and Metabolism

The compound participates in various biochemical reactions, including:

- Oxidation : Converts to indole-3-carboxylic acid.

- Reduction : Produces alcohols.

- Substitution : Forms various substituted indole derivatives.

These transformations are crucial for its role in biological systems and potential applications in medicinal chemistry.

Enzyme Interactions

5-H2MIC has been shown to inhibit key enzymes such as:

- Protein Kinase C (PKC) : Involved in cell signaling and proliferation.

- Acetylcholinesterase (AChE) : Plays a role in nerve impulse transmission.

Inhibition of these enzymes suggests potential therapeutic implications for cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that 5-H2MIC exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through modulation of cell signaling pathways. For instance, studies have shown that it can inhibit tumor growth in animal models when administered at specific dosages .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in cellular models, potentially reducing inflammation through inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

5-H2MIC's mechanism involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activity. It acts as an agonist at the aryl hydrocarbon receptor (AhR), which is implicated in various biological processes, including immune response modulation.

Research Applications

5-H2MIC has several applications across various fields:

- Chemistry : Serves as a precursor for synthesizing complex molecules.

- Biology : Investigated for antioxidant, antimicrobial, and anticancer properties.

- Medicine : Explored for therapeutic potential against diseases like cancer and neurodegenerative disorders.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces inflammation | |

| Enzyme inhibition | Inhibits PKC and AChE | , |

| Antimicrobial | Active against various pathogens |

Case Studies

- In Vivo Tumor Studies : In experiments using immunodeficient mice implanted with human cancer cell lines, administration of 5-H2MIC led to significant inhibition of tumor growth, indicating its potential as an effective anticancer agent .

- Inflammatory Response Modulation : A study demonstrated that treatment with 5-H2MIC reduced levels of inflammatory markers in a cellular model of inflammation, supporting its role as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde?

The compound is synthesized via condensation reactions involving indole precursors. For example, 3-formylindole intermediates can react with hydroxylamine derivatives under acidic conditions (e.g., acetic acid reflux) to introduce hydroxy and methyl substituents . Key steps include optimizing stoichiometry and reaction time to minimize side products. Substituent positioning (e.g., 5-hydroxy vs. 4-hydroxy) is critical, as regioselectivity impacts reactivity .

Q. How is this compound structurally characterized?

Characterization typically involves:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~9.5–10.0 ppm) and hydroxyl/methyl group positions.

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for verifying hydrogen-bonding interactions in the indole core .

- HPLC : A C18 column with UV detection ensures purity (>95% by area normalization) .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity, with monitoring via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 5-hydroxy, 2-methyl) influence the compound’s reactivity in heterocyclic coupling reactions?

The 5-hydroxy group enhances electrophilicity at the 3-carbaldehyde position, facilitating nucleophilic additions (e.g., Knoevenagel condensations). The 2-methyl group sterically hinders reactivity at adjacent positions, directing reactions to the aldehyde site. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve discrepancies in melting point data during synthesis?

Polymorphism and impurities often cause variability. Strategies include:

- DSC analysis : To identify polymorphic forms.

- Repetitive recrystallization : Using solvents like DMF/water to isolate the thermodynamically stable form.

- Cross-referencing : Compare with analogous compounds (e.g., indole-4-carboxaldehyde, mp 140–146°C vs. indole-5-carboxylic acid, mp 208–210°C ).

Q. How can reaction yields be optimized for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 h to 30 min) while maintaining yield (>80%) .

- Catalyst screening : Lewis acids like ZnCl₂ enhance condensation efficiency.

- In situ monitoring : Use FTIR to track aldehyde conversion in real time .

Methodological and Analytical Questions

Q. What analytical methods validate the compound’s stability under physiological conditions?

- LC-MS/MS : Monitors degradation products in PBS buffer (pH 7.4) over 24 h.

- UV-Vis spectroscopy : Tracks absorbance changes at λmax ~320 nm (indole π→π* transitions) .

Q. How is computational modeling applied to predict biological activity?

- Molecular docking : Screens against targets like tryptophan hydroxylase (PDB ID 1MLW) to assess binding affinity.

- ADMET prediction : Tools like SwissADME evaluate logP (~2.1) and bioavailability, suggesting CNS permeability .

Data Interpretation and Contradictions

Q. Why do similar indole derivatives exhibit divergent biological activities despite structural homology?

Minor substituent changes (e.g., 5-hydroxy vs. 4-hydroxy) alter hydrogen-bonding networks and lipophilicity. For example, 5-hydroxy-1H-indole-3-carbaldehyde shows higher antimicrobial activity than its 4-hydroxy analog due to enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.